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Compound of Interest

Compound Name:
n-Methyl-1h-pyrazole-3-

carboxamide

CAS No.: 701214-21-3

Cat. No.: B3386112 Get Quote

CAS: 13200-61-8 | Formula:

| MW: 125.13 g/mol

Part 1: Executive Technical Summary
1-Methyl-1H-pyrazole-3-carboxamide is a critical pyrazole scaffold used as an intermediate in

the synthesis of JAK inhibitors and other kinase-targeted therapeutics. Its structural integrity is

defined by the specific regiochemistry of the

-methyl group relative to the carboxamide functionality.

In drug development, the primary analytical challenge is distinguishing this molecule from its

regioisomer, 1-methyl-1H-pyrazole-5-carboxamide. These isomers often co-elute in standard

reverse-phase HPLC and have identical mass spectra. This guide provides a definitive

structural elucidation protocol, prioritizing NMR spectroscopy for regiochemical assignment.
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Property Specification

IUPAC Name 1-Methyl-1H-pyrazole-3-carboxamide

SMILES CN1N=CC(C(N)=O)=C1

Appearance White to off-white crystalline solid

Solubility
High: DMSO, DMF, Methanol.[1] Low: Water,

DCM, Hexanes.

Key Impurities

1-Methyl-1H-pyrazole-5-carboxamide

(Regioisomer), 1-Methyl-1H-pyrazole-3-

carboxylic acid (Hydrolysis product).

Part 2: Synthesis & Impurity Origins
To understand the structural analysis, one must understand the genesis of the sample. The

compound is typically synthesized via the aminolysis of methyl 1-methyl-1H-pyrazole-3-

carboxylate.

Synthetic Pathway & Risk Factors
Precursor: Methyl 1-methyl-1H-pyrazole-3-carboxylate.

Reagent: Aqueous ammonia or ammonia in methanol.

Mechanism: Nucleophilic acyl substitution.

Critical Quality Attribute (CQA): Regioisomerism If the starting material (the ester) was

synthesized via methylation of a pyrazole-3-carboxylate, a mixture of

-1 and

-2 alkylation products is possible.

Target: 1-methyl-3-substituted (Thermodynamically favored in some conditions).

Impurity: 1-methyl-5-substituted (Kinetic product or result of tautomeric ambiguity).
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Part 3: Spectroscopic Characterization (The Core)
Nuclear Magnetic Resonance (NMR)
NMR is the only self-validating method to confirm the position of the methyl group relative to

the amide.

H NMR Assignment (DMSO-

, 400 MHz)

Position
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)

Structural
Logic

Amide-NH 7.20 – 7.40 Broad Singlet 1H -

Restricted

rotation of C-

N bond.

Amide-NH 7.00 – 7.10 Broad Singlet 1H -

Distinct from

NH

due to H-

bonding.

H-5 7.65 – 7.75 Doublet (d) 1H

Critical

Signal.

Deshielded

by adjacent

N1.

H-4 6.55 – 6.65 Doublet (d) 1H

Shielded;

couples with

H-5.

N-CH 3.85 – 3.95 Singlet (s) 3H -

Diagnostic

methyl on

Nitrogen.

Regiochemistry Validation: The NOESY Experiment
This is the "Go/No-Go" test for structural release.
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1-Methyl-3-Carboxamide (Target): The

-methyl protons (

3.9) are spatially close to the proton at position 5 (

7.7).

Observation: Strong NOE cross-peak between N-Me and H-5.

1-Methyl-5-Carboxamide (Impurity): The

-methyl group is adjacent to the carboxamide group. Position 5 is substituted; the aromatic
proton is at position 3 or 4.

Observation:NO NOE cross-peak between N-Me and an aromatic proton (or weak NOE to

H-4, which is further away).

Mass Spectrometry (MS)[2]
Technique: ESI+ (Electrospray Ionization).

Parent Ion (

): 126.1 Da.

Fragmentation Pattern:

126

109 (Loss of NH

: characteristic of primary amides).

109

81 (Loss of CO: ring contraction).

Vibrational Spectroscopy (FT-IR)
Amide A/B: 3350, 3180 cm
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(N-H stretching, doublet indicates primary amide).

Amide I: 1660–1690 cm

(C=O stretch).

Amide II: 1600–1620 cm

(N-H bending).

C=N Pyrazole: ~1540 cm

.

Part 4: Analytical Method (HPLC)
For purity assessment, a standard C18 method is often insufficient to separate regioisomers. A

Phenyl-Hexyl or Polar-Embedded column is recommended to exploit

-

interactions.

Recommended Protocol:

Column: Waters XBridge Phenyl or Phenomenex Synergi Polar-RP (

mm, 3.5

m).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 40% B over 15 minutes (Isomers are polar; shallow gradient required).

Detection: UV at 210 nm (Amide) and 254 nm (Aromatic).

Part 5: Visualization & Logic Flows
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Diagram 1: Analytical Workflow
This diagram outlines the decision process for confirming the structure from a crude synthetic

batch.

Crude Sample
(Post-Synthesis)

HPLC Purity Check
(Phenyl-Hexyl Column)

Single Peak?

Prep-HPLC / Recrystallization

No (<95%)

1H NMR (DMSO-d6)Yes (>95%)
2D NOESY Experiment

(The Critical Step)

CONFIRMED:
1-Methyl-1H-pyrazole-3-carboxamide

(NOE: N-Me <-> H5)
Strong Cross-peak

REJECTED:
1-Methyl-1H-pyrazole-5-carboxamide

(No N-Me <-> Ar-H NOE)

No Cross-peak

Click to download full resolution via product page

Caption: Analytical decision tree for validating the regiochemistry of 1-methyl-1H-pyrazole-3-

carboxamide.

Diagram 2: Regioisomer Differentiation Logic
A visual representation of the NOE correlations that distinguish the target from its common

impurity.

TARGET
1-Methyl-3-Carboxamide

Structure:
N(1)-Me ... H(5)-C

(Adjacent)

Strong NOE
(Me to H5)

IMPURITY
1-Methyl-5-Carboxamide

Structure:
N(1)-Me ... C(5)-Amide

(Steric Clash / No Proton)

Silent / Weak NOE
(Me to distant H4)

NOESY Spectrum Signal

Analyzes Analyzes
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Click to download full resolution via product page

Caption: Structural logic for differentiating regioisomers based on spatial proximity of the N-

methyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structural Analysis Guide: 1-Methyl-1H-Pyrazole-3-
Carboxamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3386112#structural-analysis-of-1-methyl-1h-
pyrazole-3-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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